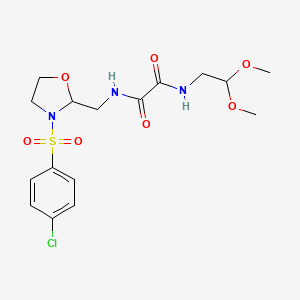

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O7S/c1-25-14(26-2)10-19-16(22)15(21)18-9-13-20(7-8-27-13)28(23,24)12-5-3-11(17)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNORAXIUHYIPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide, with the CAS number 874804-48-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 418.9 g/mol. The structural complexity includes an oxazolidine ring and a sulfonyl group, which are critical for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃ClN₄O₅S |

| Molecular Weight | 418.9 g/mol |

| CAS Number | 874804-48-5 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. Similar compounds in the oxazolidinone class, such as Linezolid, have shown effectiveness against multidrug-resistant Gram-positive bacteria by binding to the 50S ribosomal subunit, thereby blocking the formation of the initiation complex for protein synthesis .

Antibacterial Activity

Research indicates that compounds containing oxazolidinone structures exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Efficacy Against Resistant Strains

A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) revealed promising results. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of Linezolid, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may exhibit anticancer activity. The oxazolidine and sulfonamide groups are known to contribute to cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a recent study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound showed significant inhibition of cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the aromatic substituents or alterations in the oxazolidine core can enhance or diminish its antibacterial and anticancer potency.

Key Findings from SAR Studies

- Aromatic Substituents : The presence of electron-withdrawing groups (e.g., chloro groups) on the phenyl ring has been correlated with increased antibacterial activity.

- Oxazolidine Modifications : Substituents on the oxazolidine ring can modulate interactions with biological targets, influencing both efficacy and selectivity.

Scientific Research Applications

Biological Activities

Research indicates that N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide exhibits several important biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The oxazolidin structure is known for its ability to inhibit bacterial protein synthesis, making it a candidate for further investigation in antibiotic development.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic effects against diseases characterized by dysregulated metabolism or enzyme activity.

- Receptor Binding : this compound may interact with various receptors that modulate cellular signaling pathways. This interaction could influence processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally similar to this compound:

Crystal Structure Analysis

Research into the crystal structure of related compounds has provided insights into their molecular conformation and interactions within the crystal lattice. Such studies are foundational for understanding the physical and chemical properties of similar compounds (Hirschler et al., 1994).

A study focused on a structurally analogous oxazolidin compound reported its synthesis and characterization, revealing fungicidal activity (Xu et al., 2008). This highlights the potential for this compound to serve as a lead compound in developing new antifungal agents.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide, and how is structural purity confirmed?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of oxazolidine intermediates followed by oxalamide coupling. Critical steps include optimizing the sulfonylation reaction (e.g., using 4-chlorobenzenesulfonyl chloride) and coupling with 2,2-dimethoxyethylamine. Structural confirmation relies on NMR (to verify sulfonyl and dimethoxy groups), IR spectroscopy (amide C=O stretches at ~1650–1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation). Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% purity .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., soluble epoxide hydrolase or kinase targets) using fluorometric or colorimetric substrates. For cytotoxicity, use MTT assays in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 μM) and IC₅₀ calculations are critical. Parallel testing against structurally related oxalamides (e.g., from ) helps establish baseline activity .

Q. What spectroscopic techniques are essential for characterizing this compound’s stability in solution?

- Methodological Answer : Monitor stability via ¹H NMR in DMSO-d₆ over 72 hours to detect decomposition (e.g., sulfonyl group hydrolysis). LC-MS under accelerated conditions (40°C, pH 7.4 buffer) identifies degradation products. For solid-state stability, use DSC/TGA to assess thermal decomposition thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:

- Solvent polarity : DMF vs. dichloromethane (higher polarity improves sulfonyl group activation).

- Temperature : 0–25°C (lower temps reduce side reactions).

- Base : Triethylamine vs. DBU (bulky bases enhance nucleophilic substitution).

Validate via HPLC yield tracking and kinetic studies (e.g., in situ FTIR for real-time reaction monitoring) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay comparability : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays).

- Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify nonspecific binding.

- Metabolic stability : Use liver microsomes to assess if rapid metabolism explains variable IC₅₀ values .

Q. How can researchers address stereochemical challenges in synthesizing the oxazolidin-2-ylmethyl intermediate?

- Methodological Answer :

- Chiral chromatography (e.g., CHIRALPAK® IG column) separates enantiomers.

- Circular Dichroism (CD) confirms absolute configuration.

- Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., using Candida antarctica lipase B) .

Q. What computational methods predict target binding modes for SAR studies?

- Methodological Answer :

- Molecular docking (AutoDock Vina) with homology models of target proteins (e.g., cytochrome P450 4F11).

- MD simulations (AMBER) assess binding stability over 100 ns trajectories.

- Free energy perturbation (FEP) quantifies contributions of sulfonyl and dimethoxy groups to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.